
1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl- is a chemical compound known for its unique structure and properties It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a bromophenyl group and a methyl group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl- typically involves the reaction of 4-bromobenzaldehyde with methylamine and maleic anhydride. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione
- 1-(4-Aminophenyl)-1H-pyrrole-2,5-dione
- 1-(2-Bromoethyl)-1H-pyrrole
- 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole
Uniqueness
1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromophenyl group and the methyl group on the pyrrole ring can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
134939-24-5 |
|---|---|
Molekularformel |
C11H8BrNO2 |
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C11H8BrNO2/c1-7-6-10(14)13(11(7)15)9-4-2-8(12)3-5-9/h2-6H,1H3 |
InChI-Schlüssel |
BQTYVUCLYNQEAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


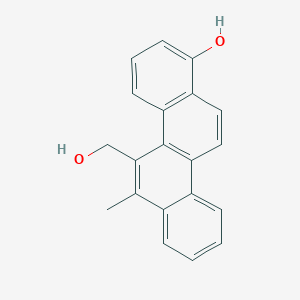
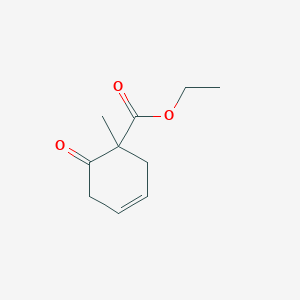

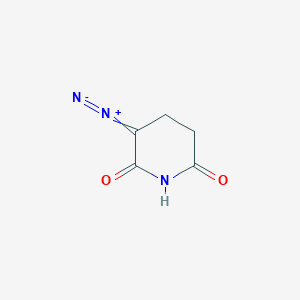

![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)


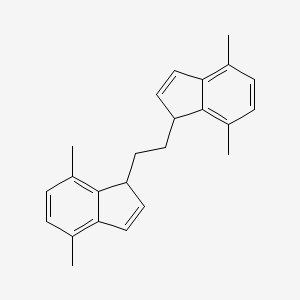
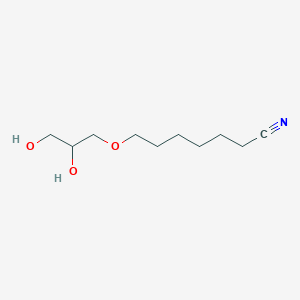
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)


